Gemeprost
Vue d'ensemble
Description
Applications De Recherche Scientifique
Gemeprost has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogues and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Utilized in clinical research for its role in cervical dilation and pregnancy termination.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Target of Action
Gemeprost is a synthetic analogue of prostaglandin E1 (PGE1) and primarily targets the prostaglandin E2 (PGE2) and E3 (PGE3) receptors . These receptors play a crucial role in various physiological processes, including the regulation of inflammation, fever, and the induction of labor .
Mode of Action
As a prostaglandin analogue, this compound acts as an agonist at the PGE2 and PGE3 receptors . This means it binds to these receptors and activates them, mimicking the action of the natural prostaglandins . The activation of these receptors leads to myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin-signaling pathway . By binding to and activating the PGE2 and PGE3 receptors, this compound triggers a cascade of intracellular events that lead to the contraction of the myometrium and dilation of the cervix . This mimics the natural process of labor, where prostaglandins play a key role .
Pharmacokinetics
This route of administration allows for direct action on the cervix and uterus, potentially enhancing its bioavailability and effectiveness .
Result of Action
The activation of PGE2 and PGE3 receptors by this compound results in softening and dilation of the cervix and the induction of uterine contractions . These effects facilitate procedures such as surgical abortion and labor induction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, previous vaginal deliveries and spontaneous abortions have been found to influence the course of abortions induced by this compound . .
Analyse Biochimique
Biochemical Properties
Gemeprost, as a prostaglandin analog, binds to prostaglandin E2 and E3 receptors as an agonist . This interaction causes myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It softens and dilates the cervix prior to transcervical intrauterine operative procedures . It is a prostaglandin E1 analog that potently stimulates uterine contractions and causes cervical ripening and relaxation .
Molecular Mechanism
The mechanism of action of this compound involves binding to prostaglandin E2 and E3 receptors as an agonist . This binding triggers myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized via hydrolysis to the free acid with a half-life of 10-15 minutes . The free acid is then inactivated by β- and ω-oxidation .
Metabolic Pathways
After intravenous administration, this compound is rapidly metabolized via hydrolysis to the free acid . The free acid is then inactivated by β- and ω-oxidation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du gemeprost implique l'estérification de la prostaglandine E1 avec du méthanol en milieu acide. La réaction nécessite généralement un catalyseur tel que l'acide sulfurique et est menée à une température contrôlée afin de garantir la formation du produit ester désiré .
Méthodes de production industrielle
En milieu industriel, la production de this compound suit une voie de synthèse similaire mais à plus grande échelle. Le procédé met en œuvre des réactifs de haute pureté et des mesures strictes de contrôle qualité pour garantir la constance et l'efficacité du produit final. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le gemeprost subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution: Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de prostaglandines oxydées, tandis que la réduction peut produire des analogues de prostaglandines réduits .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier les analogues de prostaglandines et leurs réactions.
Biologie: Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine: Utilisé dans la recherche clinique pour son rôle dans la dilatation cervicale et l'interruption de grossesse.
Industrie: Employé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs de la prostaglandine E2 et E3 en tant qu'agoniste. Cette liaison provoque des contractions myométriales et une dilatation cervicale progressive par la sensibilisation tissulaire à l'ocytocine. Le composé imite le processus naturel de maturation cervicale initié par les prostaglandines pendant l'accouchement .
Comparaison Avec Des Composés Similaires
Composés similaires
Misoprostol: Un autre analogue de la prostaglandine E1 utilisé à des fins médicales similaires.
Mifépristone: Souvent utilisé en association avec le gemeprost pour l'interruption de grossesse.
Dinoprostone: Un analogue de la prostaglandine E2 utilisé pour la maturation cervicale et l'induction du travail
Unicité du this compound
Le this compound est unique en raison de sa structure chimique spécifique, qui lui confère des propriétés pharmacologiques distinctes. Il est particulièrement efficace pour induire la dilatation cervicale et les contractions utérines, ce qui en fait un outil précieux dans les pratiques obstétricales et gynécologiques .
Activité Biologique
Gemeprost is a synthetic analogue of prostaglandin E1, primarily used in medical applications such as cervical dilation and the termination of pregnancy. Its biological activity is characterized by its ability to induce uterine contractions and facilitate cervical ripening, making it an essential agent in obstetrics and gynecology.
This compound acts by binding to prostaglandin E2 (PGE2) receptors, specifically EP2 and EP3 subtypes, functioning as an agonist. This interaction promotes myometrial contractions and enhances cervical dilation through increased tissue sensitivity to oxytocin . The compound is administered vaginally or intramuscularly, with systemic absorption limited to approximately 12-28% of the dose, peaking within 2-3 hours post-administration .
Pharmacokinetics
- Absorption : Limited systemic absorption; peak plasma concentration at 2-3 hours.
- Metabolism : Rapid hydrolysis to its free acid form with a half-life of 10-15 minutes.
- Elimination : About 50% excreted as metabolites in urine within 24 hours .
Case Studies and Research Findings
-
Second-Trimester Termination :
A study involving 98 cases of second-trimester termination with this compound demonstrated a high success rate. Among women treated with mifepristone followed by this compound, the abortion rates were significantly higher compared to controls receiving this compound alone. In the first 24 hours post-administration, 95% of women in the mifepristone group aborted compared to 72% in the control group . -
Cervical Ripening :
Another study assessed the histological and biophysical effects of this compound on cervical tissues. Results indicated that this compound significantly reduced the forces required for cervical dilation and decreased collagen concentration in cervical tissues, facilitating easier dilation during surgical procedures . -
Comparison with Misoprostol :
In a randomized trial comparing this compound and misoprostol for mid-trimester abortion, both agents were found effective when combined with mifepristone. However, misoprostol showed slightly higher efficacy rates than this compound in some cases .
Adverse Effects
Common side effects associated with this compound include gastrointestinal disturbances such as diarrhea and vomiting. In studies comparing different regimens, pretreatment with mifepristone was shown to reduce these side effects compared to other combinations .
Data Summary
Propriétés
IUPAC Name |
methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOHGVERHWSSV-VNIVIJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895073 | |
Record name | Gemeprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As a prostaglandin analog, gemeprost binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin. | |
Record name | Gemeprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64318-79-2 | |
Record name | Gemeprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64318-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gemeprost [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemeprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemeprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gemeprost | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEMEPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.